N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound features a complex structure characterized by a benzamide moiety and an oxadiazole ring, which is known for its diverse biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 342.36 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural properties.
This compound is classified as an oxadiazole, specifically a 1,2,5-oxadiazole derivative. Oxadiazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. This particular compound's structure suggests it may also exhibit significant biological activity due to the presence of the methoxyphenyl group and the alkenyloxy substituent.
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired oxadiazole ring.
Technical Details:
The molecular structure of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide features:
The following structural data can be noted:
COc1ccc(cc1)N(=O)c2ncc(C=CCOC)c(=O)n2
XQWZKJXUQZQKKA-UHFFFAOYSA-N
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions typical of oxadiazole derivatives:
Technical Details:
These reactions can be leveraged for further functionalization or modification of the compound for specific applications.
The mechanism of action for N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide likely involves interaction with biological targets such as enzymes or receptors:
Data:
Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
Relevant data such as melting point and boiling point are often determined experimentally but are not always available in literature sources.
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide has potential applications in various scientific fields:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8